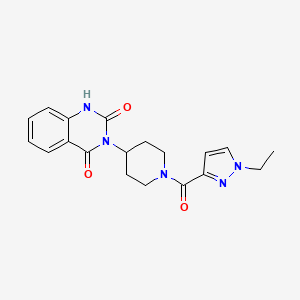

1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

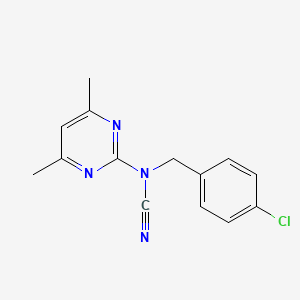

“1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole” is a chemical compound with the molecular formula C16H23N3O3S and a molecular weight of 337.44 . It contains a benzodiazole ring, which is a fused benzene and diazole ring, and a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The morpholine ring is attached to the benzodiazole ring via a sulfonyl group.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Katritzky et al. (2007) demonstrated that 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines, including morpholine, to produce various sulfamides, showcasing the reactivity and synthesis potential of compounds similar to 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole in organic chemistry (Katritzky et al., 2007).

Applications in Biological and Pharmacological Screening

Sahin et al. (2012) explored 1,2,4-triazole derivatives containing the morpholine moiety, highlighting the antimicrobial potential of these compounds. This suggests possible biological applications for compounds structurally related to this compound (Sahin et al., 2012).

Patel et al. (2009) synthesized various benzothiazole derivatives, including those with sulfonyl and morpholine groups, for antimicrobial and other pharmacological screenings, indicating the compound's relevance in drug discovery (Patel et al., 2009).

Potential in Novel Synthesis Methods

- Bogdanowicz-Szwed & Krasodomska (1996) demonstrated the use of morpholine-substituted compounds in the synthesis of complex organic structures, suggesting the utility of this compound in novel synthetic methods (Bogdanowicz-Szwed & Krasodomska, 1996).

Exploration in Antitumor Properties

- Horishny et al. (2020) studied N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides for their antitumor properties, indicating the potential of morpholine-containing compounds in cancer research (Horishny et al., 2020).

Involvement in Catalytic Processes

- Nara et al. (2001) utilized 1-butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation reactions, pointing towards the role of similar compounds in catalysis (Nara et al., 2001).

Contribution to the Synthesis of Cyclic Sulfonamides

- Greig et al. (2001) synthesized novel cyclic sulfonamides via Diels-Alder reactions, demonstrating the significance of morpholine and sulfonyl groups in producing complex organic structures (Greig et al., 2001).

Human Exposure and Environmental Impact

- Asimakopoulos et al. (2013) investigated the presence of benzotriazole and benzothiazole derivatives, including those with morpholine groups, in human urine across several countries, revealing insights into human exposure and environmental impact of these compounds (Asimakopoulos et al., 2013).

Norepinephrine Inhibitor Discovery

- O'Neill et al. (2011) identified a series of 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides as potent and selective inhibitors of the norepinephrine transporter, suggesting the therapeutic potential of such compounds (O'Neill et al., 2011).

Synthesis of Sulfonamides and Carbamates

- Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, underlining the chemical versatility and potential pharmaceutical applications of morpholine-containing compounds (Janakiramudu et al., 2017).

Propriétés

IUPAC Name |

4-(1-butyl-2-methylbenzimidazol-5-yl)sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-3-4-7-19-13(2)17-15-12-14(5-6-16(15)19)23(20,21)18-8-10-22-11-9-18/h5-6,12H,3-4,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSGOWFHHKDIGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2625166.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2625171.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2625172.png)

![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2625178.png)

![N-(2-(6-((2-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625179.png)

![N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2625183.png)

![1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B2625185.png)

![N-(3-methoxypropyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2625188.png)